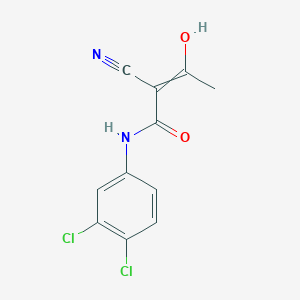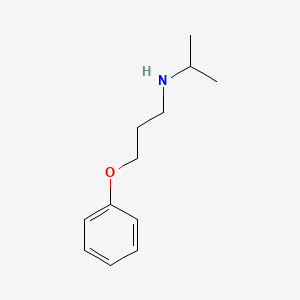
3-Phenoxy-N-(propan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-N-(propan-2-yl)propan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is notable for its phenoxy group attached to the nitrogen atom, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-N-(propan-2-yl)propan-1-amine typically involves the reaction of phenol with an appropriate alkyl halide to form the phenoxy intermediate. This intermediate is then reacted with an amine, such as isopropylamine, under controlled conditions to yield the final product. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-N-(propan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones or aldehydes, while reduction can produce simpler amines.
Scientific Research Applications
3-Phenoxy-N-(propan-2-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-Phenoxy-N-(propan-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The isopropylamine moiety may also play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar structural features but lacking the phenoxy group.
Phenoxypropanolamine: A compound with a similar phenoxy group but different amine structure.
Fluoxetine: An antidepressant with a similar phenoxy group but different overall structure.
Uniqueness
3-Phenoxy-N-(propan-2-yl)propan-1-amine is unique due to its specific combination of a phenoxy group and an isopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62372-06-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-phenoxy-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-11(2)13-9-6-10-14-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 |
InChI Key |
DRNOVYRFGMCAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


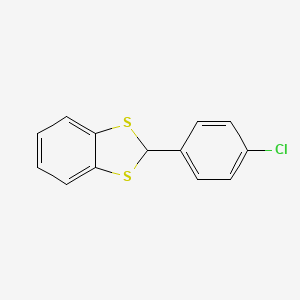
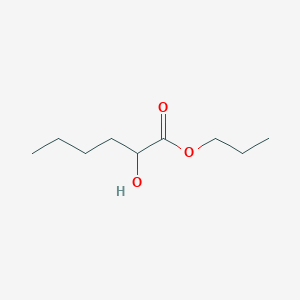
methanone](/img/structure/B14537743.png)
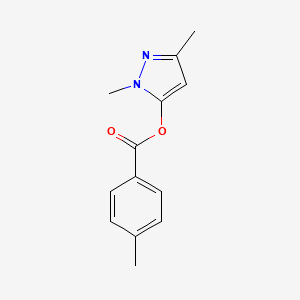
![N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14537749.png)
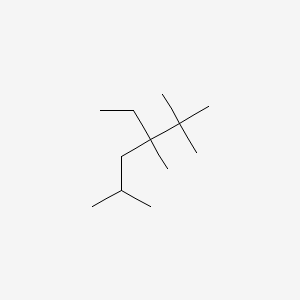
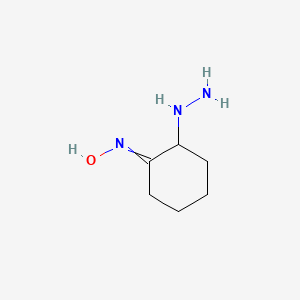
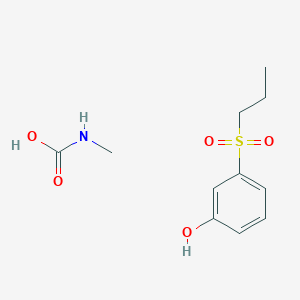
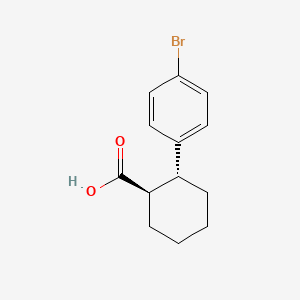
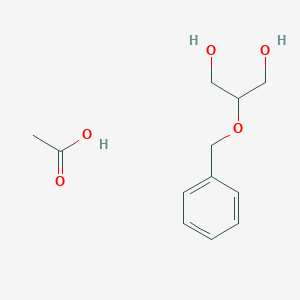
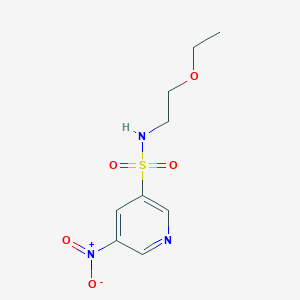
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane](/img/structure/B14537810.png)
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
